molecular formula C3H8BrN B12537162 N-Ethyl-N-methylhypobromous amide CAS No. 656259-59-5

N-Ethyl-N-methylhypobromous amide

Cat. No.: B12537162
CAS No.: 656259-59-5
M. Wt: 138.01 g/mol
InChI Key: ODOUTCGSMWTALM-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylhypobromous amide is a specialized N-halogenated amide compound of interest in advanced synthetic and mechanistic chemistry research. As a reagent featuring both bromine and nitrogen in its core structure, its primary research application lies in its potential as an electrophilic brominating or oxidizing agent. It may facilitate the transfer of bromine or oxygen to various organic substrates, enabling the study of new reaction pathways. The N-ethyl and N-methyl substituents influence the compound's steric and electronic properties, allowing researchers to investigate how these modifications affect reactivity and selectivity compared to simpler N-halogenated amides. The mechanism of action for this class of compounds typically involves the generation of reactive brominium or nitrenium ions, or acting as a source of positive halogen, which can be pivotal in electrophilic aromatic substitution, alkene halogenation, or the oxidation of specific functional groups. Researchers value this compound for probing the kinetics and mechanisms of halogen transfer reactions and for developing novel synthetic methodologies. This compound is intended for research use only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

656259-59-5

Molecular Formula

C3H8BrN

Molecular Weight

138.01 g/mol

IUPAC Name

N-bromo-N-methylethanamine

InChI

InChI=1S/C3H8BrN/c1-3-5(2)4/h3H2,1-2H3

InChI Key

ODOUTCGSMWTALM-UHFFFAOYSA-N

Canonical SMILES

CCN(C)Br

Origin of Product

United States

Hypothetical Synthetic Methodologies and Precursor Chemical Transformations

Proposed Strategies for In Situ Generation of N-Ethyl-N-methylhypobromous Amide

In situ generation involves creating the reactive species in the reaction mixture where it will be consumed. nih.gov This approach is common for handling unstable intermediates.

The most direct hypothetical route to this compound is the N-bromination of its precursor amide, N-Ethyl-N-methylacetamide. This transformation involves the reaction of the amide with an electrophilic bromine source.

Hypobromous Acid (HOBr): Hypobromous acid, often generated in situ, is a potent brominating agent. nih.govnih.gov The reaction would likely proceed via the nucleophilic attack of the amide nitrogen onto the electrophilic bromine atom of HOBr. nih.gov The lone pair of electrons on the nitrogen of N-Ethyl-N-methylacetamide would initiate the reaction. The reaction is analogous to the known reactions of amines and other nucleophiles with hypohalous acids. nih.govresearchgate.net

N-Bromosuccinimide (NBS): NBS is a widely used reagent for providing a source of electrophilic bromine and is particularly effective for allylic and benzylic brominations via radical pathways. missouri.eduorganic-chemistry.org However, it can also act as an electrophilic brominating agent for various nucleophiles, including amides, often under acid-catalyzed conditions. missouri.edunih.gov The reaction of N-Ethyl-N-methylacetamide with NBS could hypothetically yield the desired N-bromoamide. rsc.orgrsc.org The reaction conditions, such as solvent and temperature, would be critical to favor N-bromination over potential side reactions.

A summary of these hypothetical conditions is presented below.

Precursor Brominating Agent Hypothetical Solvent Hypothetical Conditions Anticipated Product
N-Ethyl-N-methylacetamideHypobromous Acid (HOBr)Dichloromethane, AcetonitrileLow temperature (-20 to 0 °C), neutral pHThis compound
N-Ethyl-N-methylacetamideN-Bromosuccinimide (NBS)Carbon tetrachloride, AcetonitrileAnhydrous, possibly with acid catalystThis compound

Modern synthetic methods offer alternative pathways that avoid harsh chemical reagents.

Electrochemical Synthesis: Electrochemical methods can provide a green and sustainable alternative for generating reactive species. researchgate.netresearchgate.net A hypothetical electrochemical approach could involve the electrolysis of a bromide salt (e.g., NaBr) in the presence of the precursor amide, N-Ethyl-N-methylacetamide. Anodic oxidation would generate an electrophilic bromine species that could then react with the amide. hanspub.org Such methods have been successfully applied to the synthesis of other N-bromo compounds. researchgate.net

Photochemical Pathways: Photolysis can be used to generate highly reactive radical species. researchoutreach.orgresearchgate.net Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for C-H functionalization using N-bromoamides, which proceeds via radical intermediates. acs.orgnih.govnih.gov A plausible photochemical route could involve the photolysis of a suitable bromine source (like Br₂) to generate bromine radicals (Br•). researchoutreach.org These radicals could then react with the precursor amide, although this pathway might lead to C-H abstraction on the ethyl or methyl groups rather than selective N-bromination. A more controlled approach might involve a photoredox-catalyzed reaction designed to specifically generate an electrophilic bromine species or activate the amide itself. nih.gov

Investigation of Precursor Amide Activation and Functionalization

N-Ethyl-N-methylacetamide is a tertiary amide. In tertiary amides, the lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, which reduces its nucleophilicity compared to an amine. libretexts.org However, it is still sufficiently nucleophilic to react with strong electrophiles.

Activation, in this context, refers to strategies that enhance the reactivity of the amide towards the brominating agent or control the selectivity of the reaction. While strong acid catalysis could protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon, it might also protonate the amide nitrogen, deactivating it towards electrophilic attack. A more subtle approach could involve Lewis acids or specific solvent effects to polarize the amide bond.

Functionalization refers to the N-bromination itself. The key challenge is to ensure the reaction occurs at the nitrogen atom rather than at the α-carbons of the ethyl or methyl groups. The choice of the brominating agent and reaction conditions is paramount to controlling this chemoselectivity. For instance, reactions that proceed via radical mechanisms are more likely to result in C-H functionalization, whereas those favoring polar, electrophilic pathways are more likely to result in N-bromination.

Thermodynamic and Kinetic Feasibility Assessment of Hypothetical Synthesis

The feasibility of synthesizing this compound depends on both thermodynamic and kinetic factors.

Kinetics: The rate of formation will depend on the activation energy of the bromination step. nih.gov For a tertiary amide, steric hindrance from the ethyl and methyl groups could slow the reaction compared to a less substituted amide. The reaction is likely to be fast if a sufficiently powerful electrophilic bromine source is used. However, the kinetics of decomposition will also be significant. The N-Br bond can readily undergo homolytic cleavage to form an amidyl radical and a bromine radical, or it can react with nucleophiles. This kinetic instability means the compound is likely to be a transient intermediate. acs.orgyoutube.com

Approaches for Transient Species Stabilization (e.g., Low-Temperature Techniques, Matrix Isolation)

Given the probable instability of this compound, specialized techniques would be required for its characterization and to prevent decomposition.

Low-Temperature Techniques: Performing the synthesis at cryogenic temperatures (e.g., -78 °C to -110 °C) can significantly slow down decomposition pathways, increasing the lifetime of the transient species. pharmtech.comasymchem.com This allows for characterization using spectroscopic methods like Low-Temperature Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy. Many reactive organometallic reagents and sensitive intermediates are handled routinely at these temperatures in both lab and industrial settings. pharmtech.comasymchem.com

Matrix Isolation: This is a powerful experimental technique used to study highly reactive species. wikipedia.orgnih.gov It involves trapping the molecule of interest within an inert, solid matrix (typically a noble gas like argon or nitrogen) at very low temperatures (below 20 K). wikipedia.orgnih.gov The precursor, N-Ethyl-N-methylacetamide, could be co-deposited with a brominating agent onto a cryogenic window. rsc.org Subsequent in-situ photolysis or controlled annealing could generate the this compound, which would be trapped and isolated in the matrix, allowing for detailed spectroscopic analysis (e.g., IR, UV-Vis) without intermolecular reactions. wikipedia.orgnih.govnih.gov

Mechanistic Investigations of Formation, Rearrangement, and Decomposition

Kinetic Studies of Hypothetical Formation and Reactivity

The formation of N-Ethyl-N-methylhypobromous amide would likely proceed via the N-bromination of N-ethyl-N-methylacetamide. This reaction would involve the treatment of the parent amide with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in the presence of a base. The reaction is anticipated to follow second-order kinetics, being first order in both the amide and the brominating agent.

The proposed mechanism involves the nucleophilic attack of the nitrogen lone pair of the amide on the electrophilic bromine source. The rate of this reaction would be influenced by the steric hindrance around the nitrogen atom and the electronic properties of the substituents. The ethyl and methyl groups on the nitrogen atom are electron-donating, which would increase the nucleophilicity of the nitrogen and thus facilitate the reaction.

A hypothetical kinetic study could involve monitoring the disappearance of the starting materials or the appearance of the product over time using spectroscopic methods such as NMR or UV-Vis spectroscopy. The rate constants could be determined at various temperatures to calculate the activation parameters for the reaction.

Table 1: Hypothetical Rate Constants for the Formation of this compound at Various Temperatures

Temperature (K)Rate Constant (k, M⁻¹s⁻¹)
2980.05
3080.12
3180.28
3280.65

This data is illustrative and based on typical values for N-bromination reactions of secondary amides.

Elucidation of Decomposition Pathways and Intermediate Identification

This compound is expected to be an unstable compound, susceptible to decomposition through both radical and ionic pathways. The specific pathway followed would be highly dependent on the reaction conditions.

Under photolytic or thermolytic conditions, the relatively weak N-Br bond in this compound could undergo homolytic cleavage to generate a nitrogen-centered radical and a bromine radical. nih.gov The formation of these radical intermediates is a key step in reactions such as the Hofmann-Löffler-Freytag reaction. nih.gov

The resulting N-ethyl-N-methylaminyl radical is a highly reactive species that can undergo a variety of subsequent reactions, including intramolecular hydrogen atom transfer (HAT). nih.gov In a sufficiently long alkyl chain, a 1,5-HAT is often favored, leading to the formation of a carbon-centered radical. nih.gov However, with ethyl and methyl groups, other intermolecular reactions or fragmentation might be more likely.

The identification of these transient radical intermediates could be attempted using techniques such as electron paramagnetic resonance (EPR) spectroscopy, which can detect species with unpaired electrons. Chemical trapping experiments, where a radical scavenger is added to the reaction mixture, could also provide evidence for the presence of radical intermediates.

In the presence of a base, this compound could undergo a Hofmann-type rearrangement. wikipedia.orgnumberanalytics.com This pathway would involve the deprotonation of a carbon alpha to the nitrogen, followed by the migration of one of the alkyl groups (ethyl or methyl) from the nitrogen to the adjacent carbonyl carbon, with the concomitant expulsion of the bromide ion. This rearrangement would lead to the formation of an isocyanate intermediate. wikipedia.orghiralalpaulcollege.ac.in

The subsequent hydrolysis of the isocyanate in aqueous media would yield a primary amine and carbon dioxide. wikipedia.org The specific amine formed would depend on which alkyl group migrates. The characterization of these ionic intermediates and rearrangement products could be achieved using techniques such as mass spectrometry and NMR spectroscopy. Isotopic labeling studies could also be employed to elucidate the migratory aptitude of the ethyl versus the methyl group.

Influence of Reaction Conditions on Reaction Mechanisms

The balance between the radical and ionic decomposition pathways of this compound would be significantly influenced by the reaction conditions, particularly pH and solvent polarity.

The stability and reactivity of N-haloamines are known to be pH-dependent. nih.gov In acidic media, the nitrogen atom of this compound could be protonated, which would likely stabilize the N-Br bond and disfavor decomposition. Under strongly acidic conditions, N-haloamines can serve as precursors for nitrogen-centered radicals, particularly in the presence of an initiator. nih.gov

Conversely, basic conditions would promote the ionic rearrangement pathway. The presence of a base facilitates the initial deprotonation step required for the Hofmann rearrangement to proceed. wikipedia.org Therefore, by controlling the pH of the reaction medium, it would be possible to selectively favor either the radical or the ionic decomposition route.

Table 2: Hypothetical Predominant Decomposition Pathway of this compound at Different pH Values

pHPredominant PathwayExpected Major Products
1-3Radical Decomposition (with initiation)Products from intermolecular reactions
4-6Increased StabilitySlow decomposition
7-9Mixed PathwaysMixture of radical and ionic products
10-14Ionic Rearrangement (Hofmann)N-ethyl-N'-methylurea (from isocyanate)

This data is illustrative and based on the known pH-dependent behavior of N-haloamines.

The polarity of the solvent would play a crucial role in determining the favored decomposition mechanism. wikipedia.org Polar protic solvents, such as water and alcohols, would be expected to favor the ionic pathway by stabilizing the charged intermediates and transition states involved in the Hofmann rearrangement. youtube.com The ability of protic solvents to solvate the leaving bromide ion would also facilitate this process.

In contrast, nonpolar solvents, such as hydrocarbons, would be more likely to support the radical decomposition pathway. In such solvents, the formation of charged species is energetically disfavored, making homolytic bond cleavage a more probable event.

Table 3: Hypothetical Effect of Solvent Polarity on the Rate of Ionic Rearrangement of this compound

SolventDielectric Constant (ε)Relative Rate of Rearrangement
Hexane1.91
Diethyl Ether4.315
Acetone21500
Water80>10000

This data is illustrative and based on the general principles of solvent effects on ionic reactions. wikipedia.orgyoutube.com

Isotope Labeling Studies for Mechanistic Probes

Isotope labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. wikipedia.org By replacing an atom with its heavier, stable isotope (such as replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), chemists can follow the labeled atom's fate in the products, thereby elucidating bond-forming and bond-breaking steps. cernobioscience.com

In the context of N-haloamides, isotope labeling studies have been instrumental in distinguishing between different potential reactive intermediates, such as nitrenes, amidyl radicals, and other species. While direct studies on this compound are not available in the reviewed literature, we can infer potential mechanistic pathways from studies on analogous N-haloamide systems.

Research on the photochemistry of manganese N-haloamide complexes, for instance, has utilized deuterium labeling to probe the mechanism of C-H amination. nsf.govosti.gov In these studies, the reaction is carried out in a mixture of a substrate and its deuterated counterpart. The ratio of the non-deuterated to deuterated product, known as the kinetic isotope effect (KIE), provides information about the rate-determining step of the reaction. A large KIE value suggests that the C-H bond is broken in this step. nsf.gov

For example, in the photolysis of a manganese N-iodoamide complex, a large KIE was observed for the amination of tetrahydrofuran (B95107) (THF), supporting a mechanism involving a highly reactive manganese(IV) nitrenoid intermediate that abstracts a hydrogen atom from the substrate. nsf.govosti.gov

A hypothetical isotope labeling experiment for this compound could involve the synthesis of an isotopically labeled version of the molecule, for example, with deuterium atoms on one of the alkyl groups (e.g., N-(ethyl-d5)-N-methylhypobromous amide). The reaction of this labeled compound could then be monitored to determine the fate of the labeled ethyl group in any rearrangement or decomposition products.

The following table summarizes the types of isotopes commonly used in mechanistic studies and their application:

IsotopeNatural Abundance (%)Application in Mechanistic Studies
²H (Deuterium) 0.015Probing C-H, N-H, or O-H bond cleavage through Kinetic Isotope Effects (KIE).
¹³C 1.1Tracing the carbon skeleton in rearrangement reactions.
¹⁵N 0.37Following the nitrogen atom in nitrene transfer or other nitrogen-centered reactions.
¹⁸O 0.2Investigating the fate of the carbonyl oxygen in amide reactions.

This table is generated based on general knowledge of isotope labeling and is not specific to this compound due to a lack of available data.

While specific experimental data for this compound is not present in the surveyed literature, the principles of isotope labeling provide a clear framework for how such mechanistic questions could be addressed. Future research employing these techniques would be essential to fully understand the chemical behavior of this and other related N-haloamides.

Advanced Analytical Techniques for in Situ Observation and Characterization

Time-Resolved Spectroscopy for Transient Species Detection

Time-resolved spectroscopy is an essential tool for studying dynamic chemical processes by monitoring spectral changes over time. It allows researchers to capture the fleeting existence of intermediates that are formed during a chemical reaction, often initiated by a pulse of light (photolysis) or a rapid mixing of reagents.

Femtosecond (fs) and picosecond (ps) transient absorption spectroscopy are powerful "pump-probe" techniques used to study ultrafast events. A short laser pulse (the pump) excites the molecule of interest, and a second, delayed pulse (the probe) measures the absorption spectrum of the resulting transient species. By varying the delay time between the pump and probe pulses, the formation and decay kinetics of these species can be mapped out.

For N-Ethyl-N-methylhypobromous amide, this technique would be invaluable for studying the dynamics following the photolytic cleavage of the N-Br bond. Upon excitation with an appropriate wavelength of light, the N-Br bond is expected to undergo homolysis, generating an N-ethyl-N-methylaminyl radical and a bromine atom. Transient absorption spectroscopy could directly observe the formation of the amidyl radical, which is expected to have a distinct absorption profile in the visible or near-UV region.

Table 1: Hypothetical Transient Species in the Photolysis of this compound and Their Spectroscopic Signatures

Transient SpeciesFormulaExpected λmax (nm)Lifetime Range
N-ethyl-N-methylaminyl radical(CH₃CH₂) (CH₃)N•300 - 450ps - ns
Solvated Bromine AtomBr•360 - 390ps - µs
Excited State[C₄H₁₀BrNO]*450 - 600fs - ps

This interactive table presents hypothetical data based on known spectroscopic characteristics of similar alkylaminyl radicals and halogen atoms.

Time-Resolved Infrared (TRIR) and Raman Spectroscopy provide structural information about transient species by probing their vibrational modes. These techniques can track changes in bond lengths and angles during a reaction, offering a detailed picture of molecular structure evolution.

In the context of this compound, TRIR would be particularly sensitive to changes in the carbonyl (C=O) and N-Br stretching frequencies. Upon formation of the N-ethyl-N-methylaminyl radical, the C=O bond character may change, leading to a shift in its characteristic absorption frequency. The disappearance of the N-Br stretching mode would provide direct evidence of bond cleavage. Time-resolved Raman spectroscopy could complement this by providing information on homonuclear bonds, such as the formation of Br₂ from the recombination of bromine atoms.

Table 2: Hypothetical Vibrational Mode Analysis for this compound Reaction

SpeciesVibrational ModeGround State Frequency (cm⁻¹)Intermediate Frequency (cm⁻¹)
This compoundC=O Stretch~1680N/A
This compoundN-Br Stretch~600N/A
N-ethyl-N-methylaminyl radicalC=O StretchN/A~1650

This interactive table shows hypothetical vibrational frequencies. The shift in the C=O stretch upon radical formation reflects changes in the electronic structure of the amide.

Mass Spectrometry for Reactive Intermediate Identification

Mass spectrometry is a highly sensitive technique for identifying reaction intermediates by measuring their mass-to-charge ratio (m/z). Soft ionization techniques are particularly useful as they can transfer labile molecules from solution into the gas phase with minimal fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for detecting charged or easily ionizable species directly from a reaction solution. It is a soft ionization method that allows for the analysis of thermally labile and non-volatile compounds. For reactions involving this compound, ESI-MS could be coupled with an electrochemical cell or a photochemical reactor to monitor the formation of intermediates in real-time.

While this compound itself is neutral, it could be detected as a protonated molecule [M+H]⁺ or as an adduct with other ions present in the solution. More importantly, ionic intermediates or products resulting from its reactions could be readily identified. The fragmentation pattern of amides in ESI-MS often involves cleavage of the N-CO bond, which can provide structural confirmation. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Hypothetical ESI-MS Data for this compound and Its Fragments

Ion SpeciesFormulaCalculated m/z (for ⁷⁹Br)
Protonated Parent[C₄H₁₀BrNO + H]⁺167.99
Acylium Ion Fragment[CH₃CH₂N(CH₃)CO]⁺86.07
N-haloamine Fragment[CH₃CH₂N(CH₃)Br + H]⁺137.99

This interactive table presents hypothetical mass-to-charge ratios for potential ions observed during ESI-MS analysis.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique well-suited for analyzing non-volatile and thermally unstable compounds

In Situ NMR Spectroscopy for Reaction Monitoring and Structural Elucidation

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time analysis of chemical reactions without the need for sample isolation. wiley.com This technique provides critical insights into reaction kinetics, the formation of transient intermediates, and the structural details of species present in the reaction mixture. For a reactive compound like this compound, in situ NMR is essential for observing its formation and subsequent transformations.

Reaction Monitoring: The formation of this compound can be monitored by introducing a suitable brominating agent to a solution of the precursor, N-ethyl-N-methylacetamide, directly within an NMR tube. By acquiring spectra at regular intervals, the consumption of the starting material and the emergence of signals corresponding to the N-bromo product can be tracked. This method allows for the direct observation of the N-bromination step.

Furthermore, in situ NMR can be employed to follow the subsequent reactions of the title compound. For instance, in a process analogous to the Hofmann rearrangement, where N-bromoamides are key intermediates, the transformation of this compound into other products could be observed directly. organic-chemistry.org This provides definitive evidence for its role as an intermediate and allows for the optimization of reaction conditions to favor desired outcomes.

Structural Elucidation: The structure of this compound can be unequivocally confirmed using a combination of ¹H and ¹³C NMR spectroscopy. The presence of the N-Br bond induces significant changes in the chemical shifts of the adjacent ethyl and methyl groups compared to the parent amide. Due to the partial double bond character of the C-N bond in amides, rotation is restricted, leading to distinct magnetic environments for the substituents on the nitrogen atom. libretexts.org This would result in separate signals for the N-methyl and N-ethyl groups.

A hypothetical data set for the compound, extrapolated from known data for similar structures like N-methylethanamine and considering the electronic effects of the N-bromoamide functionality, is presented below. docbrown.infodocbrown.info

Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃
NucleusAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMRCH₃-CH₂-N1.25 - 1.40Triplet
CH₃-N3.10 - 3.25Singlet
CH₃-CH₂-N3.50 - 3.65Quartet
¹³C NMRCH₃-CH₂-N13 - 15
CH₃-N38 - 40
CH₃-CH₂-N48 - 50

This interactive table allows for sorting and filtering of the predicted NMR data.

Cryogenic Techniques for Stabilization and Subsequent Spectroscopic Analysis

Cryogenic techniques offer a powerful approach to trap and study highly reactive molecules by immobilizing them in an inert matrix at extremely low temperatures, thereby preventing decomposition or further reaction.

Stabilization in Inert Matrices: this compound can be generated in the gas phase and co-deposited with a large excess of an inert gas, such as argon or nitrogen, onto a cryogenic surface cooled to temperatures as low as 4-20 Kelvin. Alternatively, the compound can be generated in situ within the cryogenic matrix through photolysis of a suitable precursor. This method of matrix isolation allows the individual amide molecules to be held in a fixed, non-reactive environment.

Spectroscopic Analysis of Trapped Species: Once stabilized in the cryogenic matrix, the compound can be interrogated using various spectroscopic methods that are not feasible at room temperature.

Infrared (IR) Spectroscopy: IR spectroscopy of the matrix-isolated compound would provide a highly resolved vibrational spectrum, free from intermolecular interactions. This would allow for the precise identification of the N-Br stretching frequency, a key indicator of the compound's formation and electronic structure.

UV-Visible Spectroscopy: This technique can be used to study the electronic transitions of the trapped molecule. Research on related N-haloamide complexes has shown that photolysis at low temperatures (e.g., 77K) can be monitored by UV-Vis to observe the formation and decay of reactive intermediates. nsf.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: If the generation or subsequent photolysis of this compound leads to the formation of radical species, EPR spectroscopy at cryogenic temperatures would be the definitive method for their detection and characterization. researchgate.net

By slowly and controllably warming the cryogenic matrix, the thermal stability of this compound can be studied. The temperature at which the compound begins to decompose or react with itself or other species can be determined by monitoring the changes in its spectroscopic signatures. This provides valuable data on its kinetic stability.

Table 2: Hypothetical Cryogenic Analysis Summary
TechniqueSample PreparationObjectiveExpected Observation
Matrix Isolation IRCo-deposition with Argon at 10 KStructural ConfirmationSharp ν(N-Br) and ν(C=O) stretching bands
Low-Temperature UV-VisIn situ photolysis of precursor in a frozen solvent glass at 77 KMonitor PhotoreactivityAppearance of new absorption bands corresponding to the N-bromoamide
Controlled Warming StudyAnnealing of the cryogenic matrix from 10 K to 50 KAssess Thermal StabilityDisappearance of IR signals for the compound above a specific temperature

This interactive table summarizes potential cryogenic experiments and their expected outcomes.

Reactivity and Potential Applications As a Reactive Intermediate or Reagent

Role in Halogenation Reactions (Hypothetical electrophilic or radical halogenation)

N-bromoamides are effective reagents for the halogenation of various organic substrates. Depending on the reaction conditions, these reactions can proceed through either an electrophilic or a radical pathway.

In electrophilic halogenation , the bromine atom is transferred to a nucleophilic substrate. This pathway is favored in the presence of polar solvents and for substrates with electron-rich centers. For instance, N-bromoamides can be used for the bromination of activated aromatic rings or enolates. A new class of powerful halogenating agents based on anomeric amides has been developed, which highlights the potential for enhanced reactivity by modifying the amide structure. chemrxiv.org

In contrast, radical halogenation is typically initiated by light, heat, or a radical initiator. journals.co.za Under these conditions, the N-Br bond undergoes homolytic cleavage to generate a nitrogen-centered radical and a bromine radical. The bromine radical can then abstract a hydrogen atom from an aliphatic C-H bond, followed by trapping of the resulting alkyl radical by another molecule of the N-bromoamide. This process allows for the selective functionalization of unactivated C-H bonds. acs.org

Table 1: Comparison of Hypothetical Halogenation Reactions with N-Ethyl-N-methylhypobromous amide

Reaction TypeSubstrate ExampleProposed ConditionsExpected Major Product
Electrophilic BrominationAnisoleLewis acid catalyst (e.g., AlCl₃), dark4-Bromoanisole
Radical BrominationCyclohexaneUV light or AIBN (initiator)Bromocyclohexane

Potential as an Oxidizing Agent in Organic Transformations

The bromine atom in this compound would exist in a +1 oxidation state, making the compound a potential oxidizing agent. N-haloamides are known to oxidize a variety of functional groups. For example, they can convert alcohols to aldehydes or ketones and sulfides to sulfoxides. The reaction likely proceeds via a mechanism where the N-bromoamide acts as a source of "positive" bromine.

The oxidizing power of N-haloamides can be tuned by altering the substituents on the nitrogen and carbonyl carbon. Electron-withdrawing groups tend to increase the oxidizing potential of the reagent.

Participation in Amidation Reactions as a Transient Intermediate

While N-haloamides are not typically the final products of amidation, they can be formed as transient intermediates in certain reactions. For instance, the Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom, proceeds through an N-bromoamide intermediate. This intermediate is then treated with a base to induce rearrangement.

Furthermore, metal-free C(sp³)–H amination of amides using N-haloimides in the presence of a base and visible light has been reported, suggesting a pathway for forming amido aminal structures. nih.gov This indicates that N-haloamides can be key players in the construction of complex nitrogen-containing molecules.

Investigation of Reactivity with Carbon-Carbon Multiple Bonds and Aromatic Systems

N-haloamides readily react with alkenes and alkynes in what are known as haloamidation reactions. acs.org In these reactions, both the bromine atom and the amide group add across the multiple bond. The regioselectivity of this addition is often influenced by the stability of the intermediate carbocation or radical. For example, the addition to an unsymmetrical alkene typically follows Markovnikov's rule, with the bromine atom adding to the less substituted carbon.

The reaction of N-haloamides with aromatic systems can lead to either nuclear halogenation (on the aromatic ring) or side-chain halogenation, depending on the reaction conditions and the nature of the aromatic substrate. journals.co.za Radical conditions favor side-chain halogenation, while electrophilic conditions promote nuclear substitution.

Table 2: Hypothetical Reactions of this compound with Unsaturated Systems

SubstrateReaction ConditionsExpected Product
StyreneCH₂Cl₂, room temperature2-Bromo-1-phenyl-1-(N-ethyl-N-methylamino)ethane
TolueneUV light, CCl₄Benzyl bromide
TolueneFeBr₃, dark2-Bromotoluene and 4-Bromotoluene

Derivatization Pathways and Chemical Transformations Leading to Stable Products

The inherent reactivity of the N-Br bond in this compound would allow for its conversion into a variety of other functional groups. For example, reduction of the N-Br bond, for instance with a mild reducing agent like sodium sulfite, would yield the corresponding N-ethyl-N-methylpropionamide. nih.gov

Reaction with nucleophiles other than those involved in halogenation can also lead to stable derivatives. For example, reaction with an alkoxide could potentially lead to the formation of an N-alkoxy-N-alkylamide. The versatility of N-haloamides is further demonstrated by their use in the synthesis of various heterocyclic compounds. nih.gov

Compound Information

Future Research Directions and Open Questions in the Study of Highly Reactive Hypobromous Amide Species

Development of Methodologies for Enhanced Stability and Isolation

A primary hurdle in the study of N-Ethyl-N-methylhypobromous amide is its fleeting existence. Future research will undoubtedly focus on developing innovative strategies to enhance its stability, even if transiently, to allow for characterization.

Matrix Isolation Spectroscopy: One promising avenue is the use of matrix isolation techniques. By generating the hypobromous amide in an inert gas matrix at cryogenic temperatures, its rotational and vibrational motions can be significantly restricted, prolonging its lifetime for spectroscopic analysis (e.g., infrared, UV-Vis).

Supramolecular Encapsulation: The use of host-guest chemistry offers another potential route to stabilization. Encapsulating the reactive species within the cavity of a larger host molecule, such as a cucurbituril or a cyclodextrin, could shield it from bimolecular decomposition pathways. The design of host molecules with specific non-covalent interactions that stabilize the N-Br bond will be a key area of investigation.

Flow Chemistry Systems: Continuous flow reactors provide precise control over reaction times and temperatures. By generating and immediately reacting this compound in a flow system, its synthetic utility could be harnessed without the need for isolation. Future work in this area will involve the design of microreactors optimized for the rapid formation and subsequent reaction of such unstable intermediates.

Exploration of Analogues with Modified Substituents for Structure-Reactivity Relationships

Understanding how the electronic and steric properties of the substituents on the amide nitrogen influence the reactivity of the N-Br bond is crucial. A systematic study of analogues of this compound will provide valuable insights into these structure-reactivity relationships.

Electronic Effects: By introducing electron-withdrawing or electron-donating groups on the ethyl and methyl substituents, the electrophilicity of the bromine atom can be modulated. For instance, replacing the ethyl group with a trifluoroethyl group would be expected to increase the reactivity of the N-Br bond towards nucleophiles.

Steric Hindrance: Increasing the steric bulk around the nitrogen atom, for example, by replacing the methyl group with a tert-butyl group, could potentially hinder bimolecular decomposition pathways, leading to a slight increase in the compound's half-life. However, this may also impact its reactivity in desired transformations.

A hypothetical comparison of the predicted reactivity of various N-substituted hypobromous amides is presented in the table below.

Substituent 1Substituent 2Predicted Relative ReactivityPredicted Dominant Reaction Pathway
EthylMethylHighRadical abstraction/addition
TrifluoroethylMethylVery HighEnhanced electrophilic bromination
IsopropylMethylModerateSterically hindered radical reactions
tert-ButylMethylLowDecomposition favored

Integration of Machine Learning and AI in Predictive Chemistry for Unstable Molecules

Given the experimental challenges in studying highly unstable molecules, computational methods are indispensable. The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize this field. research.googlemit.edu

Predicting Stability and Reactivity: ML models can be trained on datasets of known stable and unstable molecules to predict the kinetic and thermodynamic stability of new, hypothetical species like this compound. lbl.govnih.gov These models can identify key structural motifs that contribute to instability and guide the design of more persistent analogues.

Potential Roles in Environmentally Relevant Chemical Transformations (Academic Perspective)

From an academic standpoint, understanding the behavior of N-halo amides is relevant to environmental chemistry, particularly in the context of water disinfection. While this compound itself is not a common environmental species, the study of its reactivity provides insights into the transformation of nitrogenous organic matter during bromination processes.

Formation of Disinfection Byproducts: The reaction of bromine (used as a disinfectant) with amines and amides present in natural waters can lead to the formation of N-bromoamines and N-bromoamides. These species can act as precursors to the formation of undesirable disinfection byproducts (DBPs). Investigating the reaction kinetics and pathways of model compounds like this compound can help in developing models to predict DBP formation.

Advanced Oxidation Processes: N-halo species can be involved in advanced oxidation processes for water treatment. Understanding the radical chemistry of hypobromous amides could lead to new strategies for the degradation of persistent organic pollutants.

Unveiling Novel Reaction Pathways Mediated by N-Halo Amide Derivatives

The high reactivity of the N-Br bond in this compound suggests its potential to mediate novel chemical transformations. Future research will likely explore its utility in synthetic organic chemistry.

Nitrene-like Reactivity: Homolytic cleavage of the N-Br bond could generate an amidyl radical, which could exhibit nitrene-like reactivity, such as C-H insertion or aziridination reactions. nih.gov The development of catalytic systems that promote this reactivity in a controlled manner is a significant area of future research.

Radical Cyclizations: If the substituents on the nitrogen contain unsaturated bonds, intramolecular radical addition could lead to the formation of heterocyclic compounds. This would provide a new synthetic route to nitrogen-containing ring systems.

Electrophilic Amination: While challenging, the development of conditions that favor the transfer of the "N-Ethyl-N-methylamino" cation or its synthetic equivalent would open up new avenues for electrophilic amination reactions.

The table below summarizes some potential novel reaction pathways for N-halo amides.

Reaction PathwayDescriptionPotential Products
C-H AminationInsertion of the amido group into a C-H bond.Substituted amides
Olefin AziridinationAddition of the amido group across a double bond.Aziridines
Radical CyclizationIntramolecular addition of the amidyl radical to an unsaturated moiety.Heterocyclic compounds
Electrophilic BrominationTransfer of a bromine cation to a nucleophile.Brominated organic molecules

Q & A

What synthetic methodologies are effective for preparing N-ethyl-N-methylhypobromous amide?

Classification : Basic
Methodological Answer :
Synthesis of hypobromous amides typically involves nucleophilic substitution or amide bond formation. For example, transition-metal-free esterification protocols (e.g., dimethylsulfate-mediated activation) can be adapted for brominated amides by substituting bromine-containing reagents . Characterization should include FT-IR (amide I band at 1640–1650 cm⁻¹) and ¹H/¹³C-NMR to confirm bonding and purity . For reproducibility, document reaction parameters (solvent, temperature, molar ratios) and validate yields via HPLC or GC-MS .

How can computational modeling optimize the membrane permeability of this compound derivatives?

Classification : Advanced
Methodological Answer :
Computational design principles for amide permeability involve ensuring all amide NH groups engage in intramolecular hydrogen bonds, as demonstrated in macrocycle studies . Use molecular dynamics (MD) simulations to assess hydrogen-bonding patterns and logP values. Validate predictions experimentally using parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models. Adjust substituents (e.g., ethyl/methyl groups) to balance lipophilicity and solubility .

What strategies resolve contradictions in spectroscopic data during amide characterization?

Classification : Advanced
Methodological Answer :
Ambiguous Raman or IR spectra (e.g., overlapping amide bands) require multivariate analysis (PCA or PLS-DA) to isolate key vibrational modes . For NMR, employ 2D techniques (COSY, HSQC) to resolve coupling patterns. If hemoglobin or other interferents skew results (e.g., in biofluids), pre-process samples with centrifugal filtration or chelating agents . Cross-validate findings with X-ray crystallography or high-resolution mass spectrometry (HRMS) .

Which analytical techniques are critical for structural elucidation of hypobromous amides?

Classification : Basic
Methodological Answer :
Standard workflows include:

  • FT-IR : Identify amide I (C=O stretch) and N-H bending bands.
  • NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups in ethyl/methyl substituents.
  • XPS : Confirm bromine oxidation states (Br 3d peaks at ~70 eV for Br-O bonds).
  • Elemental Analysis : Verify stoichiometry (C, H, N, Br).
    Document spectral assignments in tabular form for reproducibility .

How can catalytic C-N bond cleavage be applied to functionalize hypobromous amides?

Classification : Advanced
Methodological Answer :
Bifunctional catalysts (e.g., N-heterocyclic carbenes with H-bond donors) enable selective C-N cleavage under mild conditions . Optimize solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) to balance reaction rate and side reactions. Monitor progress via TLC or in-situ IR. For hypobromous derivatives, test bromine retention post-cleavage using ICP-MS or ion chromatography .

What experimental designs assess the stability of this compound under varying conditions?

Classification : Basic
Methodological Answer :
Design stress tests:

  • Thermal Stability : Heat samples to 40–100°C and analyze degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 2–12) and quantify hydrolysis products.
  • Light Sensitivity : Expose to UV-Vis light and track bromine loss via iodometric titration.
    Use Arrhenius plots to predict shelf life and identify degradation pathways .

How do researchers address low yields in hypobromous amide synthesis?

Classification : Advanced
Methodological Answer :
Low yields often stem from competing hydrolysis or halogen displacement. Mitigate by:

  • Using anhydrous solvents (e.g., distilled DCM) and inert atmospheres.
  • Incorporating scavengers (e.g., molecular sieves) to sequester water.
  • Screening coupling agents (EDC/HOBt vs. DCC) to improve efficiency .
    Statistical optimization (e.g., DoE) can identify critical factors (reagent ratio, temperature) .

What role do hypobromous amides play in pharmaceutical intermediate synthesis?

Classification : Advanced
Methodological Answer :
Hypobromous amides serve as precursors for brominated APIs. For example, esterification or cross-coupling reactions (Suzuki-Miyaura) can introduce aryl/alkyl groups . Assess bioactivity via in vitro assays (e.g., kinase inhibition) and compare stability to ester analogs . Use QSAR models to predict ADMET properties early in development .

How are spectroscopic databases utilized in hypobromous amide research?

Classification : Basic
Methodological Answer :
Public databases (e.g., NIST Chemistry WebBook) provide reference spectra for benchmarking. For novel compounds, compile custom databases in Excel or Access, detailing peaks, shifts, and conditions . Cross-reference with computational predictions (e.g., Gaussian-derived IR frequencies) to validate assignments .

What green chemistry principles apply to hypobromous amide synthesis?

Classification : Advanced
Methodological Answer :
Adopt solvent-free or aqueous-phase reactions to minimize waste . Catalytic methods (e.g., organocatalysts) reduce reliance on toxic metals . Evaluate atom economy and E-factor during route selection. Use life-cycle assessment (LCA) tools to quantify environmental impact .

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